molecular formula C23H25N3O2S B2557910 2-(benzylsulfanyl)-N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide CAS No. 1421507-73-4

2-(benzylsulfanyl)-N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide

Cat. No.: B2557910
CAS No.: 1421507-73-4
M. Wt: 407.53
InChI Key: VFENXZSCKCVTAG-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzylsulfanyl group and a phthalazinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Phthalazinone Moiety: This step involves the reaction of cyclopentanone with hydrazine hydrate to form the phthalazinone ring.

    Introduction of the Benzylsulfanyl Group: This step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.

    Coupling Reaction: The final step involves the coupling of the phthalazinone moiety with the benzylsulfanyl group using acetic anhydride as a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzylsulfanyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibition of Enzymes: Inhibiting key enzymes involved in cellular processes.

    Interaction with DNA: Binding to DNA and interfering with its replication and transcription.

    Modulation of Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide
  • 2-(benzylsulfanyl)-N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propionamide
  • 2-(benzylsulfanyl)-N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]butyramide

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency, selectivity, and stability, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-benzylsulfanyl-N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c27-22(16-29-15-17-8-2-1-3-9-17)24-14-21-19-12-6-7-13-20(19)23(28)26(25-21)18-10-4-5-11-18/h1-3,6-9,12-13,18H,4-5,10-11,14-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFENXZSCKCVTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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